molecular formula C12H8FNO B13173381 2-Fluoro-3-(pyridin-4-yl)benzaldehyde

2-Fluoro-3-(pyridin-4-yl)benzaldehyde

Cat. No.: B13173381
M. Wt: 201.20 g/mol
InChI Key: DDJJGPWPTOTJGR-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a pyridin-4-yl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine atom and the pyridin-4-yl group onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The pyridin-4-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a pyridin-4-ylboronic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-3-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the pyridin-4-yl group facilitates interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 2-Fluoro-4-(pyridin-4-yl)benzaldehyde
  • 3-Fluoro-4-(pyridin-4-yl)benzaldehyde
  • 2-Fluoro-3-(pyridin-3-yl)benzaldehyde

Comparison: 2-Fluoro-3-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridin-4-yl groups, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-3-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-10(8-15)2-1-3-11(12)9-4-6-14-7-5-9/h1-8H

InChI Key

DDJJGPWPTOTJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=NC=C2)F)C=O

Origin of Product

United States

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